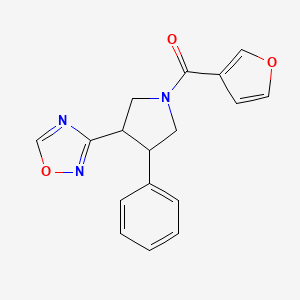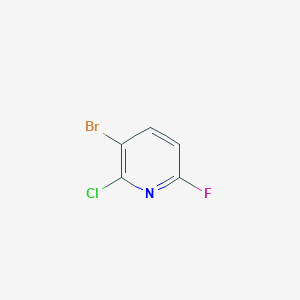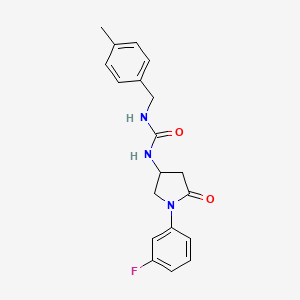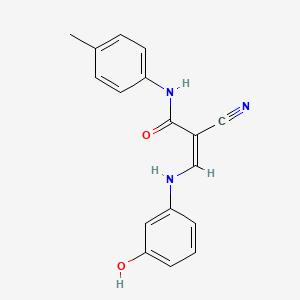
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.26 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 173.26 and a molecular formula of C12H15N .Aplicaciones Científicas De Investigación
Reactivity and Applications in Organic Synthesis
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine, as part of the broader category of cyclopropyl-containing compounds, exhibits unique reactivity due to the high ring strain in cyclopropyl groups. This reactivity is harnessed in various organic synthesis applications, particularly in the formation of complex molecular structures. For instance, cyclopropenes, which share structural similarities with this compound, are utilized in intramolecular cyclopropanation and C-H insertion reactions facilitated by metal carbenoids. Such transformations are pivotal in synthesizing heterocycles and carbocycles, offering pathways to diverse and functionally rich molecular scaffolds (Archambeau, Miege, Meyer, & Cossy, 2015).
Enantioselective Synthesis
The structural motif present in this compound is also instrumental in enantioselective synthesis, a crucial aspect of medicinal chemistry. Compounds with cyclopropyl groups, including those related to this compound, are employed in diastereo- and enantioselective syntheses. These methods are essential for creating biologically active compounds with multiple substituents and stereocenters, such as polysubstituted aminocyclobutanes and aminocyclopropanes, through hydroamination reactions of strained alkenes (Feng, Hao, Liu, & Buchwald, 2019).
Photoredox Catalysis
Photoredox catalysis is another area where cyclopropyl-containing compounds, akin to this compound, find application. For example, photoredox-catalyzed oxo-amination of aryl cyclopropanes, a process that involves the generation of reactive radical cation intermediates, underscores the potential of cyclopropyl groups in facilitating ring-opening functionalizations. This method is particularly advantageous for constructing β-amino ketone derivatives, showcasing the versatility of cyclopropyl groups in synthetic chemistry (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Nucleophilic Ring Opening
The reactivity of cyclopropyl groups towards nucleophilic ring opening is also notable. In particular, Lewis acid-catalyzed ring-opening reactions of cyclopropanes with amine nucleophiles demonstrate the propensity of cyclopropyl-containing compounds to undergo transformation into valuable synthetic intermediates. This methodology has been successfully applied in the enantioselective synthesis of significant pharmaceutical compounds, highlighting the utility of cyclopropyl groups in accessing complex and enantioenriched structures (Lifchits & Charette, 2008).
Safety and Hazards
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The compound’s hazard statements include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKEZBZHMHEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)



![2-chloro-8-methyl-3-[(3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]quinoline](/img/structure/B2664074.png)
![1-[5-(2,2,2-Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B2664075.png)
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride](/img/structure/B2664076.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664081.png)

![6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664085.png)
